2,5-Diethynylbenzene-1,4-diamine
Overview
Description
2,5-Diethynylbenzene-1,4-diamine is an organic compound with the molecular formula C10H8N2. It is characterized by the presence of two ethynyl groups and two amino groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylbenzene-1,4-diamine typically involves the reaction of 2,5-dibromoaniline with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethynylbenzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce ethylene or ethane derivatives. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
2,5-Diethynylbenzene-1,4-diamine has several scientific research applications, including:
Materials Science: It is used in the synthesis of conductive polymers and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a biochemical probe.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethynylbenzene-1,4-diamine involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and amino groups. These groups can interact with molecular targets, such as enzymes or receptors, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzene-1,4-diamine: Similar structure but with methyl groups instead of ethynyl groups.
2,5-Diethynylbenzene-1,4-diol: Similar structure but with hydroxyl groups instead of amino groups.
2,5-Diethynylbenzene-1,4-dicarboxylic acid: Similar structure but with carboxyl groups instead of amino groups.
Uniqueness
2,5-Diethynylbenzene-1,4-diamine is unique due to the presence of both ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications. The ethynyl groups provide sites for further functionalization, while the amino groups can participate in various substitution reactions, making this compound a versatile building block in organic synthesis .
Properties
IUPAC Name |
2,5-diethynylbenzene-1,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDDPRXGITDQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1N)C#C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.